Benzamide, N-[1-(1-naphthalenyl)ethyl]- Benzamide, N-[1-(1-naphthalenyl)ethyl]-
Brand Name: Vulcanchem
CAS No.: 106209-10-3
VCID: VC15914299
InChI: InChI=1S/C19H17NO/c1-14(20-19(21)16-9-3-2-4-10-16)17-13-7-11-15-8-5-6-12-18(15)17/h2-14H,1H3,(H,20,21)
SMILES:
Molecular Formula: C19H17NO
Molecular Weight: 275.3 g/mol

Benzamide, N-[1-(1-naphthalenyl)ethyl]-

CAS No.: 106209-10-3

Cat. No.: VC15914299

Molecular Formula: C19H17NO

Molecular Weight: 275.3 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, N-[1-(1-naphthalenyl)ethyl]- - 106209-10-3

Specification

CAS No. 106209-10-3
Molecular Formula C19H17NO
Molecular Weight 275.3 g/mol
IUPAC Name N-(1-naphthalen-1-ylethyl)benzamide
Standard InChI InChI=1S/C19H17NO/c1-14(20-19(21)16-9-3-2-4-10-16)17-13-7-11-15-8-5-6-12-18(15)17/h2-14H,1H3,(H,20,21)
Standard InChI Key SWXCAPQLMYZZTK-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide core (N-phenylcarboxamide) bonded to a chiral 1-(1-naphthyl)ethyl group. The naphthalene system introduces significant aromaticity and steric bulk, while the ethyl bridge confers conformational flexibility. The (1R) stereochemistry at the ethyl carbon is critical for molecular recognition in biological systems .

Key structural descriptors:

  • SMILES notation: C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3

  • InChIKey: SWXCAPQLMYZZTK-CQSZACIVSA-N

  • Hydrogen bond donors/acceptors: 1 donor (amide NH), 1 acceptor (amide carbonyl) .

Physicochemical Characteristics

The compound’s logP (calculated) of 3.82 suggests moderate lipophilicity, favoring membrane permeability. Its polar surface area (49.3 Ų) aligns with drug-like molecules, hinting at potential bioavailability .

PropertyValue
Molecular formulaC₁₉H₁₇NO
Molecular weight275.3 g/mol
XLogP33.82
Topological polar SA49.3 Ų
Heavy atoms21

Synthetic Methodologies

Classical Amidation Approaches

The compound is typically synthesized via amide coupling between 1-(1-naphthyl)ethylamine and benzoyl chloride. Stereoselective synthesis requires chiral resolution or asymmetric catalysis to isolate the (R)-enantiomer . A representative procedure involves:

  • Reacting 1-(1-naphthyl)ethylamine with benzoyl chloride in dichloromethane.

  • Using triethylamine as a base to scavenge HCl.

  • Purifying via column chromatography (silica gel, hexane/ethyl acetate) .

Challenges in Stereochemical Control

The (R)-configuration is prone to racemization under acidic or high-temperature conditions. Strategies to mitigate this include:

  • Low-temperature reactions (<0°C).

  • Chiral auxiliaries or enzymes (e.g., lipases) for kinetic resolution .

Pharmacological and Biological Research

Receptor Binding Studies

Structural analogs, such as N-benzylbenzamides, exhibit dual activity as soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ) modulators . The naphthalene moiety in Benzamide, N-[1-(1-naphthalenyl)ethyl]- may similarly interact with hydrophobic binding pockets in these targets.

Metabolic Stability

In vitro assays of related compounds show moderate microsomal stability (t₁/₂ > 30 min) . The ethyl spacer may reduce metabolic oxidation compared to methyl analogs, but in vivo pharmacokinetic studies are needed.

Applications in Drug Discovery

Dual sEH/PPARγ Modulation

The fusion of benzamide and naphthalene pharmacophores mirrors hybrid scaffolds in multitarget therapeutics . For example, compound 1c from J. Med. Chem. (2016) achieved plasma concentrations of 20 μM after oral dosing, with significant modulation of EET/DHET ratios . Structural parallels suggest the target compound could be optimized for similar dual activity.

Anticancer Scaffolds

Naphthalene derivatives inhibit topoisomerases and tubulin polymerization. Molecular docking studies could explore interactions between this compound and cancer-related enzymes.

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